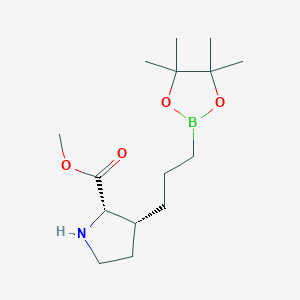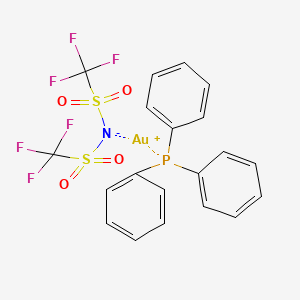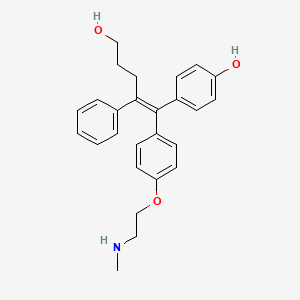
4,4,5,5-Tetramethyl-2-neopentyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,5,5-Tetramethyl-2-neopentyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis. It is known for its stability and versatility, making it a valuable reagent in various chemical reactions. The compound’s structure features a boron atom bonded to two oxygen atoms, forming a dioxaborolane ring, with neopentyl and tetramethyl groups providing steric protection.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4,4,5,5-Tetramethyl-2-neopentyl-1,3,2-dioxaborolane can be synthesized through the reaction of neopentyl glycol with boron trihalides or boronic acids. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the boron-containing intermediates. For example, the reaction of neopentyl glycol with boron trichloride in the presence of a base like triethylamine can yield the desired product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: 4,4,5,5-Tetramethyl-2-neopentyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Borylation: It can be used in borylation reactions to introduce boron-containing groups into organic molecules.
Hydroboration: The compound can participate in hydroboration reactions with alkenes and alkynes, forming organoboron intermediates.
Suzuki Coupling: It is often used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Palladium-based catalysts are commonly used in Suzuki coupling reactions involving this compound.
Major Products:
Aplicaciones Científicas De Investigación
4,4,5,5-Tetramethyl-2-neopentyl-1,3,2-dioxaborolane has numerous applications in scientific research:
Mecanismo De Acción
The mechanism by which 4,4,5,5-Tetramethyl-2-neopentyl-1,3,2-dioxaborolane exerts its effects involves the formation of boron-oxygen bondsIn hydroboration reactions, the compound adds across the double or triple bonds of alkenes and alkynes, forming organoboron intermediates that can be further functionalized .
Comparación Con Compuestos Similares
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: This compound is structurally similar but lacks the neopentyl group, making it less sterically hindered.
Bis(pinacolato)diboron: Another widely used boron reagent, known for its stability and versatility in organic synthesis.
Bis(neopentyl glycolato)diboron: Similar in structure but with two neopentyl glycolato groups, offering different reactivity and applications.
Uniqueness: 4,4,5,5-Tetramethyl-2-neopentyl-1,3,2-dioxaborolane is unique due to its combination of steric protection from the neopentyl and tetramethyl groups and its versatility in various chemical reactions. This makes it a valuable reagent in both academic research and industrial applications .
Propiedades
IUPAC Name |
2-(2,2-dimethylpropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23BO2/c1-9(2,3)8-12-13-10(4,5)11(6,7)14-12/h8H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGKSAAWQXWFEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
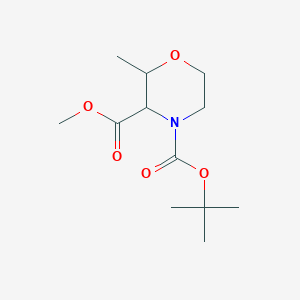
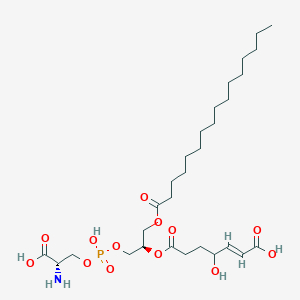

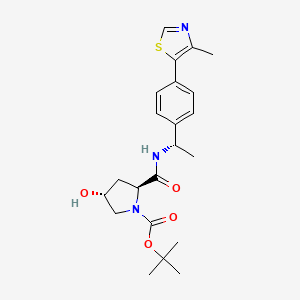


![1-Azaspiro[4.4]nonan-3-one](/img/structure/B12931602.png)
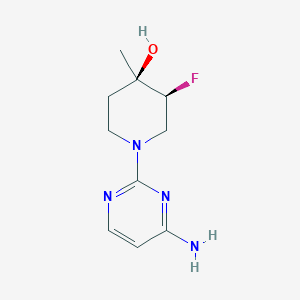

![N-[5-(Morpholin-4-yl)-2-oxo-2,3-dihydro-1H-indol-6-yl]acetamide](/img/structure/B12931612.png)
